2-Amino-1H-quinazolin-4-one can be derived from various synthetic methodologies involving anthranilic acid or its derivatives. The compound falls under the classification of quinazolinones, which are known for their diverse biological activities including anti-inflammatory, anti-tumor, and antimicrobial properties .
The synthesis of 2-amino-1H-quinazolin-4-one can be achieved through several methods:
The typical reaction conditions involve heating the reactants in solvents like toluene or dimethylformamide, often under reflux or microwave irradiation, to enhance reaction rates and yields. The purification of products typically involves recrystallization or chromatography techniques.
The molecular formula of 2-amino-1H-quinazolin-4-one is . The structure features a quinazoline core with an amino group at the second position and a carbonyl group at the fourth position.
Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are commonly employed for structural elucidation.
2-Amino-1H-quinazolin-4-one can undergo various chemical transformations:
The reaction conditions often require careful control of temperature and pressure, especially when dealing with sensitive functional groups.
The mechanism by which 2-amino-1H-quinazolin-4-one exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. For instance, it has been shown to inhibit certain kinases involved in cancer pathways, thereby disrupting cell proliferation signals.
Research indicates that quinazolinone derivatives exhibit potent activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .
The compound exhibits basic properties due to the amino group and can participate in various chemical reactions including nucleophilic substitutions and condensation reactions.
Relevant analyses include:
2-Amino-1H-quinazolin-4-one finds applications across several scientific domains:
The quinazolinone core emerged as a pharmacologically significant scaffold in the late 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 through the condensation of anthranilic acid with cyanogens [1] [8]. This pioneering work laid the foundation for systematic exploration of quinazolinone chemistry. In 1903, Gabriel established a robust synthesis of quinazoline via decarboxylation of 2-carboxy derivatives, enabling broader structural derivatization [1]. The specific 2-amino-4(3H)-quinazolinone variant gained prominence in the 1950s–1960s following the isolation of febrifugine from Dichroa febrifuga, a traditional Chinese antimalarial plant containing quinazolinone alkaloids [6] [9]. This natural product validated the scaffold’s bioactivity and stimulated synthetic campaigns to optimize its properties. By the 1980s, over 200 naturally occurring quinazolinone alkaloids had been characterized, with synthetic derivatives exceeding 300,000 compounds in modern chemical databases [8].
Table 1: Key Milestones in Quinazolinone Pharmacophore Development
Year | Discovery/Advancement | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Established core synthetic route from anthranilic acid |
1903 | Gabriel develops practical quinazoline synthesis | Enabled scalable derivatization |
1948 | Febrifugine isolated from Dichroa febrifuga | Validated natural biological activity (antimalarial) |
1950s | Niementowski synthesis optimized | Streamlined 4(3H)-quinazolinone production |
2000s | 2-Amino variants explored for kinase inhibition | Applied in targeted cancer therapies (e.g., EGFR/VEGFR) |
The 2-amino-1H-quinazolin-4-one scaffold excels in multitargeted drug design due to its versatile pharmacomodulatable sites. Its planar bicyclic structure allows deep penetration into enzyme active sites, while the exocyclic 2-amino group and C4 carbonyl enable hydrogen bonding with diverse biological targets [1] [5]. Key applications include:
Table 2: Multitargeted Therapeutic Applications of 2-Amino-quinazolin-4-one Derivatives
Therapeutic Area | Lead Compound | Key Targets | Potency |
---|---|---|---|
Alzheimer’s disease | DH8 | BACE1, MAO-B, ROS scavenging | BACE1 IC₅₀ = 5.75 μM |
Colorectal cancer | Triazole-glycoside 13 | EGFR, VEGFR-2, p53 activation | EGFR IC₅₀ = 0.31 μM |
Leukemia | 48c | PI3Kδ, HDAC6 | Dual IC₅₀ < 10 nM |
Antimicrobials | Vasicine analogs | AChE inhibition, bacterial topoisomerase | MIC = 1.56 μg/mL (S. aureus) |
Quinazolin-4(3H)-ones meet all criteria for a privileged scaffold: synthetic tractability, structural diversity, and broad target compatibility. The 2-amino-1H-quinazolin-4-one variant enhances these properties through three key attributes:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0